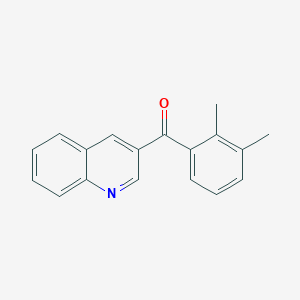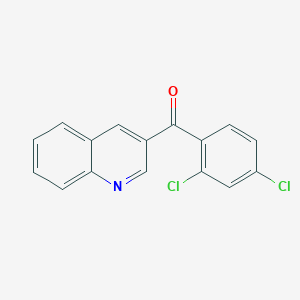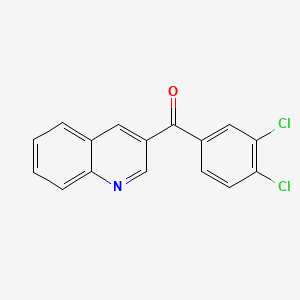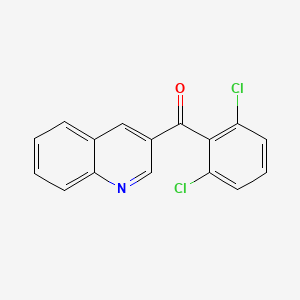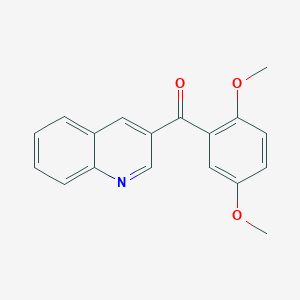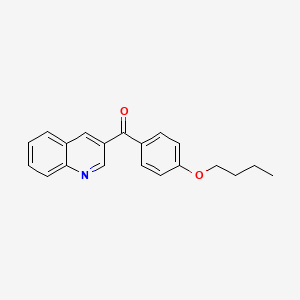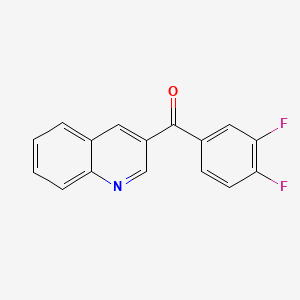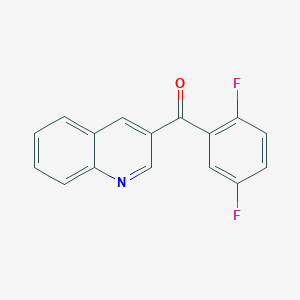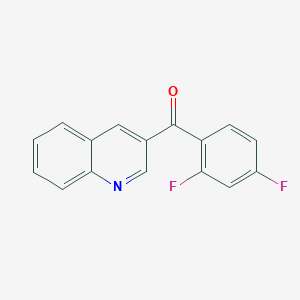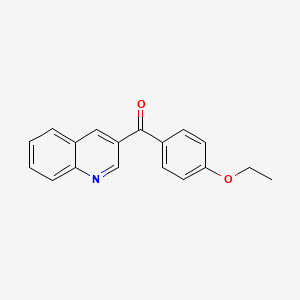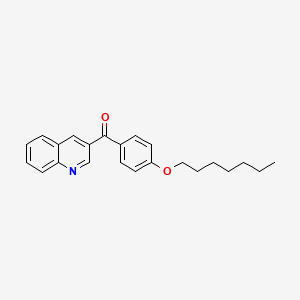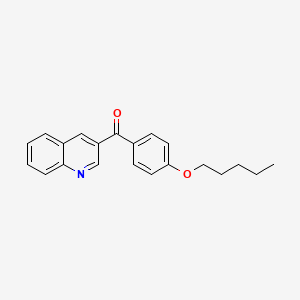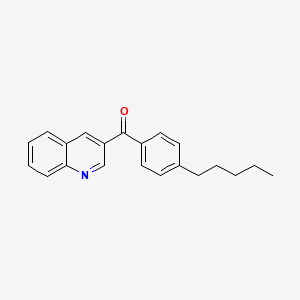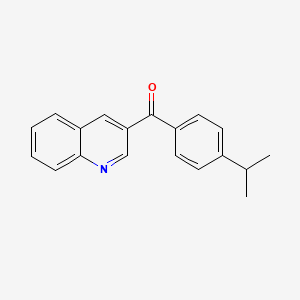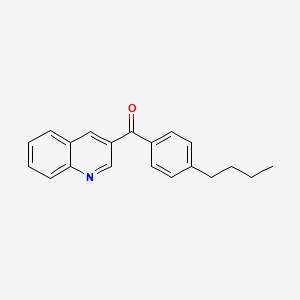
4-(4-Butylbenzoyl)quinoline; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Butylbenzoyl)quinoline is an organic compound with the molecular formula C20H19NO and a molecular weight of 289.37 . It is also known by its CAS number 1706460-97-0 .
Molecular Structure Analysis
The molecular structure of 4-(4-Butylbenzoyl)quinoline consists of a quinoline core with a butylbenzoyl group attached . The exact structure can be found in the MOL file with the MDL Number MFCD17170212 .
Physical And Chemical Properties Analysis
The predicted boiling point of 4-(4-Butylbenzoyl)quinoline is 456.9±28.0 °C . Its predicted density is 1.109±0.06 g/cm3 , and its predicted pKa is 2.57±0.13 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
3-(4-Butylbenzoyl)quinoline: has been identified as a compound with potential anticancer properties. Quinoline derivatives are known to exhibit a broad spectrum of biological responses, including anticancer activities . They can interact with various cellular targets and disrupt critical pathways in cancer cells, leading to apoptosis or cell cycle arrest. Research into the specific mechanisms by which 3-(4-Butylbenzoyl)quinoline exerts its anticancer effects is ongoing, with a focus on its ability to inhibit kinase activity or DNA replication.
Antioxidant Properties
The quinoline moiety is a common feature in molecules with antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and aging. 3-(4-Butylbenzoyl)quinoline may contribute to the scavenging of free radicals, thereby protecting cells from damage .
Anti-Inflammatory Uses
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinoline derivatives have been shown to possess anti-inflammatory properties, which could make 3-(4-Butylbenzoyl)quinoline a valuable compound in the development of new anti-inflammatory drugs .
Antimalarial Applications
Quinoline-based compounds, such as chloroquine, have a long history of use in antimalarial therapy. The structural similarity of 3-(4-Butylbenzoyl)quinoline to known antimalarial drugs suggests that it could be used in the synthesis of new therapeutic agents targeting the malaria parasite .
Anti-SARS-CoV-2 Potential
The ongoing search for effective treatments against COVID-19 has led to the investigation of quinoline derivatives as potential antiviral agents. Given its structural characteristics, 3-(4-Butylbenzoyl)quinoline might inhibit the replication of SARS-CoV-2 or interfere with the virus’s ability to enter host cells .
Antituberculosis Activity
Tuberculosis remains a significant global health challenge, and new drugs are needed to combat antibiotic resistance. Quinoline derivatives have shown promise in the treatment of tuberculosis, and 3-(4-Butylbenzoyl)quinoline could be explored for its efficacy against Mycobacterium tuberculosis .
Wirkmechanismus
Target of Action
3-(4-Butylbenzoyl)quinoline, also known as 4-(4-Butylbenzoyl)quinoline, is a derivative of quinoline . Quinolines are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .
Mode of Action
The compound interacts with its targets, bacterial gyrase and topoisomerase IV enzymes, forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling . This interaction results in the inhibition of bacterial growth and proliferation.
Biochemical Pathways
Quinoline derivatives are known to interfere with dna synthesis in bacteria, affecting numerous downstream effects related to bacterial growth and proliferation .
Pharmacokinetics
Quinolones, a class of compounds closely related to quinolines, are known for their excellent tissue penetration and broad-spectrum activity . They are typically 80 to 100% bioavailable, with elimination half-lives varying between 3 and 14 hours . Biliary concentrations of the quinolones are 2 to 10 times greater than those in serum or plasma, with several compounds undergoing enterohepatic circulation .
Result of Action
The result of the action of 3-(4-Butylbenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By interacting with bacterial gyrase and topoisomerase IV enzymes, it disrupts DNA synthesis, leading to the death of the bacterial cells .
Action Environment
The efficacy and stability of 3-(4-Butylbenzoyl)quinoline can be influenced by various environmental factors. For instance, pH and concentration can affect the bactericidal activity of quinolines . .
Eigenschaften
IUPAC Name |
(4-butylphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)18-13-17-7-4-5-8-19(17)21-14-18/h4-5,7-14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNJCCUIJOKXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butylbenzoyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

